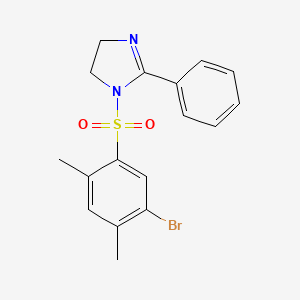![molecular formula C20H17N2P B2422346 3-(Difenilfosfino)-2-metilimidazo[1,2-a]piridina CAS No. 145758-54-9](/img/structure/B2422346.png)
3-(Difenilfosfino)-2-metilimidazo[1,2-a]piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a phosphine group attached to an imidazo[1,2-a]pyridine core
Aplicaciones Científicas De Investigación
3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with diphenylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. Common solvents used include toluene or tetrahydrofuran (THF), and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine group.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or aryl halides can be used for substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are often used to form coordination complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Resulting from substitution reactions.
Metal Complexes: Formed through coordination with transition metals.
Mecanismo De Acción
The mechanism of action of 3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine primarily involves its role as a ligand in coordination chemistry. By forming complexes with transition metals, it can influence the reactivity and selectivity of catalytic processes. The phosphine group donates electron density to the metal center, stabilizing various oxidation states and facilitating catalytic cycles .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl-2-pyridylphosphine: Another phosphine ligand with a pyridine backbone.
2-(Diphenylphosphino)pyridine: Similar structure but lacks the imidazo[1,2-a]pyridine core.
Bis(diphenylphosphino)amine: Contains two phosphine groups and an amine backbone.
Uniqueness
3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine is unique due to its imidazo[1,2-a]pyridine core, which imparts distinct electronic properties and steric effects. This makes it particularly effective in certain catalytic applications where other phosphine ligands may not perform as well .
Propiedades
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N2P/c1-16-20(22-15-9-8-14-19(22)21-16)23(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOXHSNFLBEUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(3-Methoxyphenyl)sulfanylpyridin-2-yl]prop-2-enamide](/img/structure/B2422267.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2422268.png)

![4-[(4-Chlorobenzyl)amino]benzohydrazide](/img/structure/B2422270.png)


![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2422275.png)
![N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B2422276.png)




